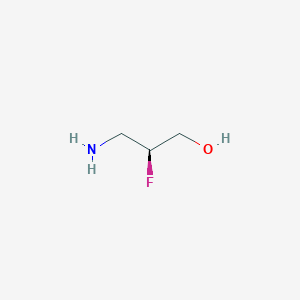

(2S)-3-amino-2-fluoropropan-1-ol

CAS No.: 344413-83-8

Cat. No.: VC7593890

Molecular Formula: C3H9ClFNO

Molecular Weight: 129.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 344413-83-8 |

|---|---|

| Molecular Formula | C3H9ClFNO |

| Molecular Weight | 129.56 |

| IUPAC Name | (2S)-3-amino-2-fluoropropan-1-ol |

| Standard InChI | InChI=1S/C3H8FNO/c4-3(1-5)2-6/h3,6H,1-2,5H2/t3-/m0/s1 |

| Standard InChI Key | DTXCSCJRPZOOAQ-GSVOUGTGSA-N |

| SMILES | C(C(CO)F)N |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

(2S)-3-Amino-2-fluoropropan-1-ol possesses a three-carbon backbone with distinct functional groups: a primary amino group (-NH) at position 3, a fluorine atom at position 2, and a hydroxyl group (-OH) at position 1. The (2S) configuration denotes its stereochemical orientation, distinguishing it from its enantiomer, (2R)-3-amino-2-fluoropropan-1-ol (CAS 344413-79-2) . This chirality is critical, as enantiomers often exhibit divergent biological activities and pharmacokinetic behaviors .

The molecule’s SMILES notation () and InChI key () provide standardized representations for database referencing. Its hydrophilicity arises from the hydroxyl and amino groups, while the fluorine atom enhances electronegativity and metabolic stability .

Table 1: Molecular Properties of (2S)-3-Amino-2-fluoropropan-1-ol

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 93.10 g/mol |

| Purity | ≥97% |

| Storage Conditions | 2–8°C, sealed, dry |

Applications in Pharmaceutical Research

Neurological Drug Development

The compound’s amino and hydroxyl groups facilitate interactions with neurotransmitter receptors, making it valuable in synthesizing GABA analogs and dopamine agonists . Fluorine’s electron-withdrawing effects enhance blood-brain barrier permeability, a desirable trait for central nervous system (CNS) therapeutics .

Anticancer Agents

Incorporating (2S)-3-amino-2-fluoropropan-1-ol into kinase inhibitors or apoptosis inducers leverages its ability to modulate protein-ligand interactions. For example, fluorine’s inductive effects can stabilize drug-receptor complexes, prolonging therapeutic activity .

Table 2: Key Therapeutic Areas and Mechanisms

| Application | Mechanism of Action |

|---|---|

| Neurological Disorders | GABA receptor modulation |

| Cancer Therapeutics | Kinase inhibition |

Pharmacological and Physicochemical Properties

Solubility and Stability

The compound’s hydrophilicity (, estimated) ensures aqueous solubility, while the fluorine atom reduces susceptibility to oxidative metabolism . Storage at 2–8°C prevents degradation, critical for maintaining efficacy in preclinical studies.

Analytical Characterization

Chromatographic Methods

High-performance liquid chromatography (HPLC) with chiral stationary phases is employed to resolve enantiomers and verify purity (≥97%) . Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity, with characteristic signals at ~-200 ppm .

Future Perspectives

Targeted Drug Delivery

Functionalization of the hydroxyl group with prodrug moieties (e.g., ester linkages) could enhance tissue-specific delivery. Additionally, computational modeling may optimize its stereoelectronic properties for novel targets.

Expanding Synthetic Utility

Exploring cross-coupling reactions or fluorination techniques could yield derivatives with improved bioactivity. Collaboration between synthetic chemists and pharmacologists will be pivotal in translating this building block into clinical candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume